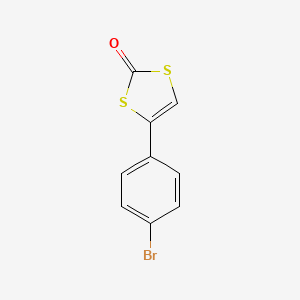

4-(4-Bromophenyl)-1,3-dithiol-2-one

Beschreibung

4-(4-Bromophenyl)-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound characterized by a 1,3-dithiol-2-one core substituted with a para-bromophenyl group. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry for applications such as organic electronics or as a precursor in synthesis .

Eigenschaften

CAS-Nummer |

42574-14-1 |

|---|---|

Molekularformel |

C9H5BrOS2 |

Molekulargewicht |

273.2 g/mol |

IUPAC-Name |

4-(4-bromophenyl)-1,3-dithiol-2-one |

InChI |

InChI=1S/C9H5BrOS2/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H |

InChI-Schlüssel |

TUXGPCOOJPVSRW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CSC(=O)S2)Br |

Kanonische SMILES |

C1=CC(=CC=C1C2=CSC(=O)S2)Br |

Andere CAS-Nummern |

42574-14-1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs include compounds with variations in the heterocyclic core, substituent positions, or bromine substitution patterns (Table 1).

Table 1: Structural Comparison of 4-(4-Bromophenyl)-1,3-dithiol-2-one and Analogous Compounds

Key Observations :

- Heterocyclic Core : Dithiolones (two sulfur atoms) exhibit greater electron-withdrawing effects compared to imidazolones or dioxanes, influencing reactivity in cross-coupling reactions .

- Substituent Position : Para-bromophenyl substitution in the target compound minimizes steric hindrance compared to ortho-substituted analogs (e.g., 4-(2-bromophenyl)-imidazol-2-one), enhancing planar molecular stacking .

- Functional Groups : Thiol (-SH) or sulfanyl (-S-) groups in analogs (e.g., triazole-thiols) enable nucleophilic substitution or metal coordination, whereas the dithiolone’s carbonyl group may participate in hydrogen bonding .

Spectroscopic Properties

IR and NMR data highlight distinctions in functional groups and electronic environments (Table 2).

Table 2: Spectroscopic Comparison

Key Observations :

- The dithiolone’s C=C stretch at 1688 cm⁻¹ () contrasts with triazole-thiols’ S-H stretches (~2550 cm⁻¹), reflecting differences in bond order and conjugation .

- In ¹H NMR, para-bromophenyl protons resonate at δ 7.3–7.6 due to deshielding by bromine, whereas ortho-substituted analogs show more complex splitting patterns .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.